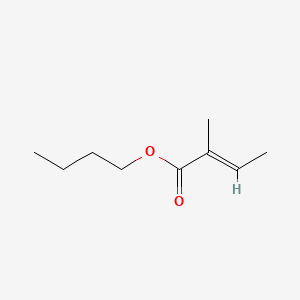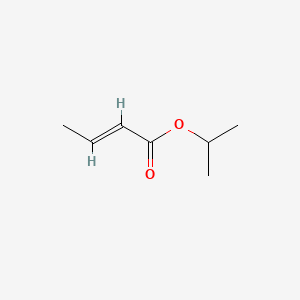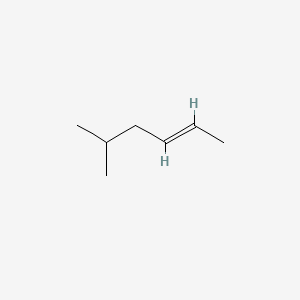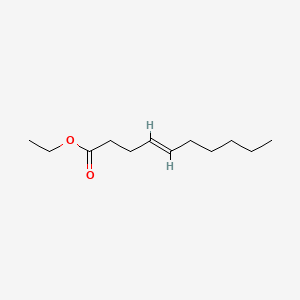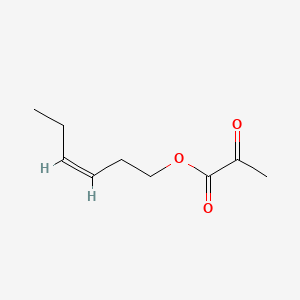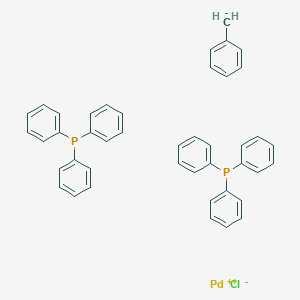
Methanidylbenzene;palladium(2+);triphenylphosphane;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
This compound may be prepared by treating palladium (II) chloride with triphenylphosphine . Upon reduction with hydrazine in the presence of excess triphenylphosphine, the complex is a precursor to tetrakis (triphenylphosphine)palladium .Molecular Structure Analysis
The complex is composed of palladium and triphenylphosphine. It has the chemical formula PdCl2 (PPh3)2 and is often used as a catalyst in organic synthesis .Chemical Reactions Analysis
The complex is used as a pre-catalyst for a variety of coupling reactions . One of its primary applications is in carbon-carbon cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions .Physical And Chemical Properties Analysis
This complex is a colorless or white solid that is insoluble in water but soluble in organic solvents . It is stable up to 230°C, and its structure consists of a central palladium atom surrounded by two phosphorus atoms from the triphenylphosphine ligand and two chloride ions .科学研究应用
Palladium-Catalyzed Telomerization
Room-temperature ionic liquids are utilized as cosolvents in the palladium-catalyzed telomerization of butadiene with methanol, employing palladium(II) acetate and triphenylphosphine or sodium diphenylphosphinobenzene-3-sulfonate as catalysts. This process leads to the formation of methoxyoctadiene products, demonstrating the palladium complex's role in facilitating carbon-carbon bond formation in an environmentally benign solvent system. The ability to recycle the catalyst with little loss of activity highlights the efficiency and sustainability of this approach (Magna et al., 2003).
Reductive Carbonylation
The palladium-phenanthroline catalyst system is studied for the reductive carbonylation of nitrobenzene in methanol, yielding methyl N-phenylcarbamate along with minor products. This research emphasizes the fine balance between ligand properties and the reaction outcome, showcasing the palladium complex's role in the activation and transformation of nitro compounds to valuable carbamate esters (Wehman et al., 1995).
Cross-Coupling Reactions
Palladium complexes catalyze the coupling of tetraorganotin compounds with aryl and benzyl halides, with benzylchlorobis(triphenylphosphine)palladium(II) identified as the catalyst of choice. This method tolerates various functional groups and generally yields high amounts of cross-coupled products, illustrating the palladium complex's utility in forming C-C bonds across a range of substrates (Milstein & Stille, 1979).
Polyphosphazene Palladium(II) Complexes
The study of palladium(II) complexes with polyphosphazene highlights the unique interactions between palladium chloride and polymeric materials. These complexes demonstrate enhanced thermomechanical properties and suggest potential applications in materials science, particularly in modifying polymers for specific mechanical and thermal characteristics (Das et al., 1997).
Catalytic Synthesis of Methyl Propionate
Ferrocenylmethylphosphanes ligands are applied in the palladium-catalyzed synthesis of methyl propionate from carbon monoxide, methanol, and ethene. This research provides insight into the design of novel ligands for palladium catalysis, showcasing their role in synthesizing key intermediates for the production of valuable chemicals (Butler et al., 2004).
未来方向
The complex is used as a catalyst in various organic synthesis reactions. Its application in synthesizing antiviral compounds is essential for the development of effective treatments . The future directions of this compound could involve further exploration of its catalytic properties and potential applications in the synthesis of other organic compounds .
属性
CAS 编号 |
22784-59-4 |
|---|---|
产品名称 |
Methanidylbenzene;palladium(2+);triphenylphosphane;chloride |
分子式 |
C43H37ClP2Pd |
分子量 |
757.6 g/mol |
IUPAC 名称 |
methanidylbenzene;palladium(2+);triphenylphosphane;chloride |
InChI |
InChI=1S/2C18H15P.C7H7.ClH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;/h2*1-15H;2-6H,1H2;1H;/q;;-1;;+2/p-1 |
InChI 键 |
AVPBPSOSZLWRDN-UHFFFAOYSA-M |
SMILES |
[CH2-]C1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Pd+2] |
规范 SMILES |
[CH2-]C1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Pd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



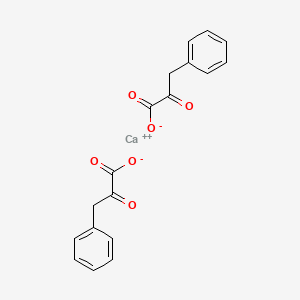
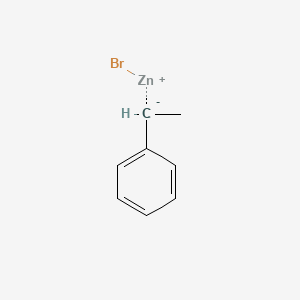
![[(2r)-1-(6-Aminopurin-9-Yl)propan-2-Yl]oxymethyl-Phosphonooxy-Phosphinic Acid](/img/structure/B1588139.png)

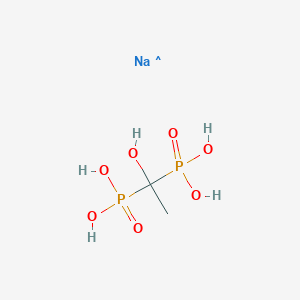
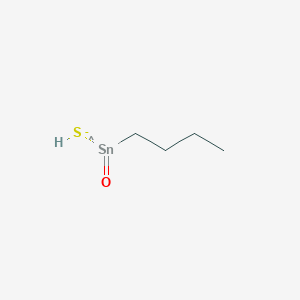
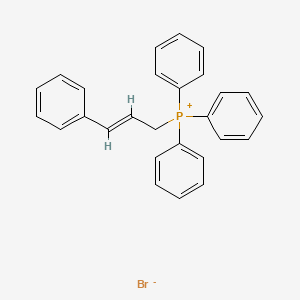
![4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B1588148.png)

